1,4-Phenanthrenedione

説明

The exact mass of the compound 1,4-Phenanthrenedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Phenanthrenedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Phenanthrenedione including the price, delivery time, and more detailed information at info@benchchem.com.

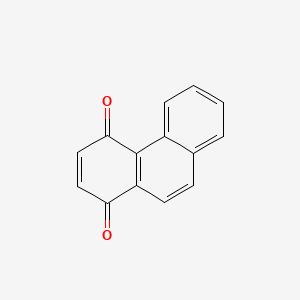

Structure

3D Structure

特性

IUPAC Name |

phenanthrene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZPGRADIOPGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205431 | |

| Record name | 1,4-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-15-3 | |

| Record name | 1,4-Phenanthrenequinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Phenanthrenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenanthrenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-PHENANTHRENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU5XP36K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 1,4-Phenanthrenedione

An In-depth Technical Guide to 1,4-Phenanthrenedione

Introduction: Unveiling the Potential of 1,4-Phenanthrenedione

1,4-Phenanthrenedione, a member of the phenanthrenequinone family, is a polycyclic aromatic hydrocarbon that presents a compelling subject for advanced chemical and pharmacological research. Unlike its more commonly studied isomer, 9,10-phenanthrenequinone, the 1,4-dione configuration offers a unique electronic and structural profile, influencing its reactivity and biological interactions. This guide provides a comprehensive overview of its core physical and chemical properties, outlines robust analytical methodologies, and explores its emerging significance in the context of medicinal chemistry and materials science. For professionals in drug development, understanding the nuanced properties of this molecule is crucial, as phenanthrene-based compounds have demonstrated significant cytotoxic activities, positioning them as potential scaffolds for novel anticancer agents.[1][2] This document serves as a foundational resource, synthesizing technical data with practical, field-proven insights to empower researchers in their exploration of this promising compound.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. 1,4-Phenanthrenedione is a tricyclic aromatic compound featuring a quinone system integrated into the phenanthrene framework.[3]

-

IUPAC Name: phenanthrene-1,4-dione[4]

-

Synonyms: 1,4-Phenanthraquinone, 1,4-Dihydrophenanthrene-1,4-dione, phenanthrene-1,4-quinone[3][5]

The angular arrangement of the fused rings, combined with the para-quinone moiety, distinguishes it from linear aromatic quinones like anthraquinone, leading to unique electrochemical and reactive properties.

Caption: Workflow for the spectroscopic confirmation of 1,4-Phenanthrenedione.

Methodology:

-

Sample Preparation: Ensure the sample is dry and free of solvent residues. For NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, prepare a KBr pellet or use a thin film method. For UV-Vis, prepare a dilute solution in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Mass Spectrometry (MS): Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or EI). Verify the presence of the molecular ion peak at m/z ≈ 208.05.

-

Infrared (IR) Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹. Confirm the presence of a strong C=O stretch around 1650-1680 cm⁻¹ and aromatic C=C stretches.

-

NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. Integrate the signals and analyze the chemical shifts and coupling patterns of the aromatic protons.

-

Acquire a ¹³C NMR spectrum. Identify the downfield carbonyl carbon signals (>180 ppm) and the aromatic carbon signals.

-

-

UV-Vis Spectroscopy: Scan the sample solution across a range of ~200-600 nm. Record the wavelength(s) of maximum absorbance (λmax).

-

Data Analysis: Correlate the data from all spectroscopic methods. The combined information should provide unambiguous confirmation of the structure and purity of 1,4-Phenanthrenedione.

Protocol 2: Analysis of Redox Properties by Cyclic Voltammetry (CV)

This protocol allows for the investigation of the electron transfer processes central to the compound's reactivity.

Causality: The electrochemical behavior of quinones is fundamental to their biological activity. CV provides quantitative data on redox potentials, which can be correlated with the compound's ability to induce oxidative stress or interact with specific biological targets.

Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dimethylformamide).

-

Analyte Solution: Dissolve a precise amount of 1,4-Phenanthrenedione in the electrolyte solution to achieve a final concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell:

-

Working Electrode: Glassy carbon electrode (polished before use).

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Set the potential window. A typical starting range would be from +0.5 V to -1.5 V vs. Ag/AgCl.

-

Scan the potential at a set scan rate (e.g., 100 mV/s).

-

Record the resulting voltammogram (current vs. potential). Multiple cycles should be run to ensure stability.

-

-

Data Analysis: Analyze the cyclic voltammogram to identify the potentials of reduction and oxidation peaks. The reversibility of the redox process can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp). [8]

Sources

- 1. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 569-15-3: 1,4-Phenanthrenequinone | CymitQuimica [cymitquimica.com]

- 4. 1,4-Phenanthrenequinone | C14H8O2 | CID 98574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 569-15-3 CAS MSDS (PHENANTHRENE-1,4-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. phenanthrene-1,4-dione | 569-15-3 [chemnet.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06519F [pubs.rsc.org]

An In-depth Technical Guide to 1,4-Phenanthrenedione: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1,4-Phenanthrenedione

1,4-Phenanthrenedione, also known as 1,4-phenanthrenequinone, is a polycyclic aromatic hydrocarbon with a distinctive quinone structure.[1] This compound, identified by the CAS number 569-15-3 , possesses a molecular formula of C14H8O2 and a molecular weight of approximately 208.21 g/mol .[2][3][4] Its molecular architecture consists of three fused benzene rings, forming a phenanthrene framework, with two carbonyl groups at the 1 and 4 positions.[1] This arrangement of atoms results in a planar molecule with a conjugated system that is responsible for its characteristic yellow to orange solid appearance and strong absorbance in the ultraviolet-visible spectrum.[1]

The scientific interest in 1,4-phenanthrenedione and its derivatives stems from their presence in natural products, particularly from the Orchidaceae family, and their diverse biological activities.[5][6] These compounds have demonstrated a range of pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial effects, making them intriguing candidates for drug discovery and development.[6][7] This guide provides a comprehensive overview of 1,4-phenanthrenedione, from its fundamental chemical and physical properties to its synthesis, reactivity, and potential applications in the biomedical field.

Core Molecular and Physical Characteristics

A thorough understanding of the physicochemical properties of 1,4-phenanthrenedione is fundamental for its application in research and development. The following table summarizes its key characteristics:

| Property | Value | Source |

| CAS Number | 569-15-3 | [1][2][3][4][8][9] |

| Molecular Formula | C14H8O2 | [2][3][4][8][9][10] |

| Molecular Weight | 208.21 g/mol | [2][3][4] |

| Appearance | Yellow to orange solid | [1] |

| Boiling Point | 406°C at 760 mmHg | [4] |

| Flash Point | 152°C | [4] |

| Density | 1.328 g/cm³ | [4] |

Synthesis and Chemical Reactivity: A Scientist's Perspective

The synthesis of phenanthrene derivatives can be achieved through various established methods, such as the Haworth synthesis and the Bardhan-Sengupta synthesis.[11][12] The oxidation of phenanthrene is a common route to produce phenanthrenequinones.[12] For instance, the oxidation of phenanthrene with chromic acid can yield phenanthrenequinone.[12] Another approach involves the ozonolysis of phenanthrene, which can lead to the formation of diphenaldehyde, a precursor that can be further oxidized to phenanthrenequinone.[13]

The reactivity of 1,4-phenanthrenedione is largely governed by the electrophilic nature of its carbonyl groups.[1] This characteristic allows it to readily participate in nucleophilic addition reactions, a key feature for its role in organic synthesis and its interaction with biological macromolecules.[1] The conjugated system of the phenanthrene backbone also influences its reactivity, allowing for various chemical modifications to generate a diverse library of derivatives with potentially enhanced biological activities.

A generalized workflow for the synthesis of a phenanthrene derivative is depicted below. The choice of starting materials and reagents is critical and is dictated by the desired substitutions on the phenanthrene core.

Caption: A simplified workflow for the synthesis of 1,4-Phenanthrenedione.

Spectroscopic Characterization

The structural elucidation and purity assessment of 1,4-phenanthrenedione are typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[2] Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[14] Infrared (IR) spectroscopy is useful for identifying the characteristic carbonyl (C=O) stretching vibrations of the quinone moiety.

Biological Activity and Therapeutic Potential

The burgeoning interest in 1,4-phenanthrenedione within the drug development community is primarily due to its significant cytotoxic activity against a range of human cancer cell lines.[5] Numerous studies have highlighted the potential of phenanthrene derivatives as anticancer agents.[5][7][15][16]

Cytotoxicity and Anticancer Effects

Research has demonstrated that 1,4-phenanthrenequinones exhibit promising cytotoxicity against various cancer cell lines.[5] For example, denbinobin, a 1,4-phenanthrenequinone, has been shown to be a potential anticancer lead compound.[5] The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[16] The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric obtained from this assay.

The mechanism of action of these compounds is an active area of investigation. Some phenanthrene-based derivatives have been found to induce antitumor activities by inhibiting signaling pathways crucial for cancer cell survival and proliferation, such as the Akt and NF-κB signaling pathways.[16]

The following diagram illustrates a potential mechanism of action for a phenanthrene-based anticancer agent.

Caption: A conceptual diagram of the anticancer mechanism of a 1,4-phenanthrenedione derivative.

Other Biological Activities

Beyond their anticancer properties, phenanthrenes have been reported to possess a spectrum of other biological activities, including:

This broad range of bioactivities underscores the potential of the phenanthrene scaffold as a versatile platform for the development of new therapeutic agents for various diseases.

Conclusion and Future Directions

1,4-Phenanthrenedione is a molecule of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined structure, coupled with its diverse and potent biological activities, makes it a valuable lead compound for the design and development of novel therapeutics. Future research will likely focus on the synthesis of new derivatives with improved efficacy and selectivity, as well as a deeper investigation into their mechanisms of action at the molecular level. The continued exploration of this fascinating class of compounds holds great promise for the discovery of new drugs to combat a range of human diseases.

References

-

PubChem. 1,4-Phenanthrenequinone | C14H8O2 | CID 98574. National Center for Biotechnology Information. [Link]

-

PubChemLite. 1,4-phenanthrenedione (C14H8O2). [Link]

-

PubChem. 9,10-Phenanthrenedione | C14H8O2 | CID 6763. National Center for Biotechnology Information. [Link]

-

MDPI. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. [Link]

-

PMC. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. phenanthrenequinone. [Link]

-

PubMed. Natural phenanthrenes and their biological activity. National Center for Biotechnology Information. [Link]

-

ResearchGate. Chemical structure of the reported phenanthrene derivatives (1e4). [Link]

-

MDPI. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. [Link]

-

MDPI. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. [Link]

-

ResearchGate. Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. [Link]

-

ResearchGate. Synthetic procedure of phenanthrene derivatives. Reagents and.... [Link]

-

Química Organica.org. Phenanthrene synthesis. [Link]

-

Science.org. Gas- phase synthesis of anthracene and phenanthrene via radical. [Link]

-

RSC Publishing. Selective ozone activation of phenanthrene in liquid CO 2. [Link]

-

ResearchGate. A Simple Synthesis of Phenanthrene. [Link]

-

Wikipedia. Phenanthrene. [Link]

-

RSC Publishing. Attempted characterisation of phenanthrene-4,5- quinone and electrochemical synthesis of violanthrone-16,17-quinone. [Link]

-

ResearchGate. CRD spectra of phenanthrene (C14H10, black) and phenanthridine (C13H9N,...). [Link]

-

BMRB. bmse000560 Phenanthrene at BMRB. [Link]

Sources

- 1. CAS 569-15-3: 1,4-Phenanthrenequinone | CymitQuimica [cymitquimica.com]

- 2. 1,4-Phenanthrenequinone | C14H8O2 | CID 98574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. phenanthrene-1,4-dione | 569-15-3 [chemnet.com]

- 5. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenanthrene-1,4-dione [sincopharmachem.com]

- 9. 569-15-3 CAS MSDS (PHENANTHRENE-1,4-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. PubChemLite - 1,4-phenanthrenedione (C14H8O2) [pubchemlite.lcsb.uni.lu]

- 11. Phenanthrene synthesis [quimicaorganica.org]

- 12. Phenanthrene - Wikipedia [en.wikipedia.org]

- 13. Selective ozone activation of phenanthrene in liquid CO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06642K [pubs.rsc.org]

- 14. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Solubility of 1,4-Phenanthrenedione in common organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Phenanthrenedione in Common Organic Solvents

Introduction

1,4-Phenanthrenedione, a polycyclic aromatic dione, is a molecule of significant interest in organic synthesis and materials science.[1][2] Its rigid, planar structure and the presence of two carbonyl groups make it a versatile building block for more complex molecules and a subject of study for its electronic properties.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of 1,4-phenanthrenedione is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, purification processes like recrystallization, and analytical techniques. This guide provides a comprehensive overview of the solubility of 1,4-phenanthrenedione, grounded in its physicochemical properties and the fundamental principles of dissolution.

Physicochemical Properties of 1,4-Phenanthrenedione

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 1,4-Phenanthrenedione is a yellow to orange solid organic compound.[1] Its structure consists of a phenanthrene backbone with two carbonyl groups at the 1 and 4 positions. This quinone structure imparts a degree of polarity to the otherwise nonpolar polycyclic aromatic hydrocarbon framework.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈O₂ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | Yellow to orange solid | [1] |

| CAS Number | 569-15-3 | [1][2] |

| Synonyms | 1,4-Phenanthraquinone, 1,4-Dihydrophenanthrene-1,4-dione | [1] |

The presence of the carbonyl groups allows 1,4-phenanthrenedione to act as a hydrogen bond acceptor, which can influence its solubility in protic solvents. However, the large, nonpolar surface area of the phenanthrene ring system is the dominant feature, suggesting that it will be more soluble in nonpolar or moderately polar organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The dissolution process is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 1,4-phenanthrenedione to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The primary intermolecular forces at play for 1,4-phenanthrenedione are:

-

Van der Waals forces (London dispersion forces): These are the primary forces of attraction between the large, nonpolar phenanthrene rings.

-

Dipole-dipole interactions: The polar carbonyl groups introduce dipoles, allowing for these interactions.

Solubility Profile of 1,4-Phenanthrenedione

Qualitative Solubility in Common Organic Solvents (Predicted)

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Sparingly Soluble | The nonpolar nature of hexane interacts favorably with the phenanthrene backbone, but the polar quinone moiety limits solubility. |

| Toluene | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenanthrene rings. | |

| Benzene | Soluble | Similar to toluene, benzene's aromaticity promotes dissolution.[3][4] | |

| Polar Aprotic | Acetone | Moderately Soluble | The polarity of acetone can interact with the carbonyl groups, while its organic character is compatible with the aromatic system. |

| Dichloromethane (DCM) | Soluble | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its intermediate polarity. | |

| Tetrahydrofuran (THF) | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall structure is compatible with the solute. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. The related compound phenanthrene has a solubility of approximately 30 mg/ml in DMSO.[5] | |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent. Phenanthrene's solubility in DMF is also around 30 mg/ml.[5] | |

| Polar Protic | Methanol | Sparingly Soluble | The small size and hydrogen bonding capability of methanol are less favorable for solvating the large nonpolar backbone. |

| Ethanol | Sparingly to Moderately Soluble | Ethanol is slightly less polar than methanol, and its larger alkyl chain improves interaction with the phenanthrene rings. Solubility is expected to increase with heating.[3][4] | |

| Glacial Acetic Acid | Soluble | The ability of acetic acid to form hydrogen bonds and its organic character make it a suitable solvent.[3][4] |

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility of 1,4-phenanthrenedione.

Qualitative Solubility Assessment

This method provides a quick estimation of solubility.

Protocol:

-

Add approximately 10-20 mg of 1,4-phenanthrenedione to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observe the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

If the compound does not dissolve at room temperature, gently heat the mixture to observe if solubility increases with temperature.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of solubility.

Protocol:

-

Add an excess amount of 1,4-phenanthrenedione to a known volume of the solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Quantify the concentration of 1,4-phenanthrenedione in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as g/L or mol/L.

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the equilibrium solubility method.

Factors Influencing Solubility

-

Temperature: For most solid solutes in liquid solvents, including 1,4-phenanthrenedione, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent. This principle is fundamental to the purification technique of recrystallization.

-

Solvent Polarity: As detailed in the solubility profile table, the polarity of the solvent is a critical factor. A good solvent will have a polarity that is compatible with both the polar and nonpolar regions of the 1,4-phenanthrenedione molecule.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. Highly pure crystalline material will provide the most accurate and reproducible solubility data.

Applications in Research and Development

A clear understanding of the solubility of 1,4-phenanthrenedione is essential for several applications:

-

Synthetic Chemistry: The choice of a reaction solvent is often dictated by the solubility of the reactants. A solvent that can dissolve 1,4-phenanthrenedione and other reagents is necessary for a homogeneous reaction mixture, which can lead to faster reaction rates and higher yields.

-

Purification: Recrystallization is a common method for purifying solid organic compounds.[6] This technique relies on the differential solubility of the compound in a hot versus a cold solvent. A suitable recrystallization solvent for 1,4-phenanthrenedione would be one in which it is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Analytical Chemistry: To analyze 1,4-phenanthrenedione by techniques such as NMR, UV-Vis spectroscopy, or chromatography, it must first be dissolved in a suitable solvent. The choice of solvent can affect the quality of the analytical data.

-

Drug Development and Materials Science: For any potential application, whether as a pharmaceutical intermediate or as a component in an organic electronic device, the ability to process the material from solution is crucial. Solubility data informs formulation development and device fabrication processes.

Conclusion

1,4-Phenanthrenedione is a polycyclic aromatic dione with limited solubility in nonpolar solvents like hexane and polar protic solvents like methanol. It is expected to be soluble in aromatic solvents such as toluene and benzene, as well as polar aprotic solvents like dichloromethane, THF, DMSO, and DMF. Its solubility in alcohols like ethanol is likely moderate and increases with temperature. This solubility profile is a direct consequence of its molecular structure, which combines a large, nonpolar aromatic system with polar carbonyl groups. For any specific application, it is highly recommended that the qualitative predictions presented in this guide be confirmed by experimental determination.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 995, Phenanthrene. Retrieved January 16, 2026, from [Link].

-

University of California, Davis. (2023, August 31). Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts. Retrieved January 16, 2026, from [Link].

-

Faculty of Chemical & Natural Resources Engineering, Universiti Malaysia Pahang. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 16, 2026, from [Link].

-

Grokipedia. Phenanthrenequinone. Retrieved January 16, 2026, from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6763, 9,10-Phenanthrenedione. Retrieved January 16, 2026, from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98574, 1,4-Phenanthrenequinone. Retrieved January 16, 2026, from [Link].

-

Organic Syntheses. phenanthrenequinone. Retrieved January 16, 2026, from [Link].

-

LibreTexts. Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link].

-

Carl ROTH. Safety Data Sheet: 1,4-Phenylenediamine. Retrieved January 16, 2026, from [Link] cGRmfGUzZGMxZGYzYjYwZWIxYjYxN2Y5YjYwZWIxYjYxN2Y5YjYwZWIxYjYxN2Y5YjYwZWIxYjYxN2Y5.

-

National Center for Biotechnology Information. Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10). Retrieved January 16, 2026, from [Link].

-

Química Organica.org. Phenanthrene synthesis. Retrieved January 16, 2026, from [Link].

- Google Patents. US3389143A - Purification of 1, 10-phenanthrolines.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 16, 2026, from [Link].

-

University of Massachusetts. Chem 267. Recrystallization. Retrieved January 16, 2026, from [Link].

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved January 16, 2026, from [Link].

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 16, 2026, from [Link].

-

Ataman Kimya. PHENANTHRENE. Retrieved January 16, 2026, from [Link].

-

ResearchGate. A Simple Synthesis of Phenanthrene. Retrieved January 16, 2026, from [Link].

-

Journal of Molecular Structure: THEOCHEM. Force field and assignment of the vibrational spectra of phenanthrene—an ab initio study. Retrieved January 16, 2026, from [Link].

-

MDPI. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Retrieved January 16, 2026, from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69457, 1,4-Anthraquinone. Retrieved January 16, 2026, from [Link].

-

YouTube. (2020, July 16). How To Recrystallize A Solid. Retrieved January 16, 2026, from [Link].

Sources

- 1. CAS 569-15-3: 1,4-Phenanthrenequinone | CymitQuimica [cymitquimica.com]

- 2. 1,4-Phenanthrenequinone | C14H8O2 | CID 98574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

Introduction: The Significance of Phenanthrenequinones

An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Phenanthrenedione

This guide provides a comprehensive technical overview of the electrochemical properties of 1,4-Phenanthrenedione. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for characterization. We will explore the core redox behavior of this polycyclic aromatic quinone, detail rigorous experimental protocols for its analysis, and discuss its potential in emerging technological applications.

Phenanthrenequinones are a class of organic compounds derived from phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1] These molecules are characterized by a phenanthrene skeleton with two ketone groups, and their specific properties are dictated by the relative positions of these groups. Among these, 1,4-Phenanthrenedione (C₁₄H₈O₂) presents a unique electronic and structural profile.[2]

Unlike its more commonly studied isomer, 9,10-Phenanthrenedione, which is a known air pollutant with significant toxicological implications due to its ability to undergo redox cycling and generate reactive oxygen species (ROS), the 1,4-isomer is less characterized.[3][4][5] Quinones are fundamentally important in biological systems as electron carriers and are increasingly being explored for applications in energy storage and electrocatalysis.[6][7] Understanding the electrochemical behavior of 1,4-Phenanthrenedione is therefore crucial for unlocking its potential and assessing its reactivity.

Core Electrochemical Principles: The Redox Engine of 1,4-Phenanthrenedione

The electrochemical character of 1,4-Phenanthrenedione is dominated by the redox activity of its quinone moiety. Quinones typically undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This process is central to their function in both biological and synthetic systems.

The redox reaction can be depicted as follows:

Caption: Reversible two-electron, two-proton redox mechanism of 1,4-Phenanthrenedione.

The potential at which this redox event occurs is a key parameter, influenced by the molecular structure and the experimental conditions, particularly the pH of the medium. While direct experimental data for 1,4-Phenanthrenedione is scarce, studies on related isomers provide valuable insights. For instance, attempts to electrochemically synthesize phenanthrene-4,5-quinone revealed it to be a highly reactive intermediate, suggesting that the stability of the oxidized and reduced forms can vary significantly between isomers.[6][8][9] This inherent reactivity underscores the need for precise and controlled electrochemical investigation.

Experimental Characterization: A Protocol for Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of electroactive species like 1,4-Phenanthrenedione.[10][11] It provides rapid insight into redox potentials, electron transfer kinetics, and the stability of reaction intermediates.[10] The following protocol is designed as a self-validating system, where the rationale behind each step ensures data integrity and reproducibility.

Materials and Reagents

-

Analyte: 1,4-Phenanthrenedione (1 mM solution)

-

Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous grade. Causality: These aprotic polar solvents provide a wide potential window and good solubility for organic compounds.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: TBAPF₆ is electrochemically inert over a wide potential range and provides necessary conductivity to the solution, minimizing iR drop.

-

Internal Standard: Ferrocene (Fc). Causality: Ferrocene exhibits a stable and well-defined one-electron redox couple (Fc/Fc⁺), which is used to reference the measured potentials, ensuring comparability across different experiments and setups.[12]

Electrochemical Setup

-

Potentiostat: A standard three-electrode potentiostat.

-

Working Electrode (WE): Glassy carbon electrode (GCE), 3 mm diameter. Causality: GCE offers a wide potential window, is relatively inert, and provides a reproducible surface. It must be polished to a mirror finish before each experiment to ensure a clean, active surface.[8]

-

Counter Electrode (CE): Platinum wire. Causality: Platinum is an inert conductor that facilitates current flow without interfering with the reactions at the WE.[12]

-

Reference Electrode (RE): Silver/Silver Nitrate (Ag/AgNO₃) in the same solvent/electrolyte mixture. Causality: A non-aqueous reference electrode prevents water contamination and potential junction issues that can arise with aqueous electrodes like SCE or Ag/AgCl.[8]

-

Electrochemical Cell: A gas-tight glass cell.

Step-by-Step Experimental Workflow

-

Electrode Preparation:

-

Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse thoroughly with deionized water and sonicate in ethanol and then the solvent (e.g., acetonitrile) for 2-3 minutes each to remove any adhered alumina particles.

-

Dry the electrode under a stream of nitrogen.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of TBAPF₆ in the chosen anhydrous solvent.

-

Prepare a 1 mM stock solution of 1,4-Phenanthrenedione in the electrolyte solution.

-

-

Cell Assembly and Deoxygenation:

-

Assemble the three electrodes in the electrochemical cell containing the analyte solution.

-

Purge the solution with high-purity argon or nitrogen for at least 15-20 minutes. Causality: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte. Maintaining an inert atmosphere throughout the experiment is critical.[12]

-

-

Cyclic Voltammetry Measurement:

-

Set the potential range. A wide initial scan (e.g., from +1.0 V to -2.0 V vs. Ag/AgNO₃) is recommended to identify all redox events.

-

Perform a scan at a rate of 100 mV/s.

-

Record the cyclic voltammogram for several cycles to check for stability and electrode fouling.

-

Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s). Causality: The relationship between peak current and the square root of the scan rate indicates whether the process is diffusion-controlled, a hallmark of a soluble, stable species.

-

-

Internal Referencing:

-

After recording the CV of the analyte, add a small amount of ferrocene to the solution.

-

Record the CV of the Fc/Fc⁺ couple. The formal potential E°' of this couple is then used to reference the potentials of 1,4-Phenanthrenedione.

-

Caption: Experimental workflow for the cyclic voltammetry analysis of 1,4-Phenanthrenedione.

Interpreting the Electrochemical Data

The resulting cyclic voltammogram plots current versus potential. For a reversible two-electron process, two distinct waves corresponding to the sequential reduction of the carbonyl groups would be expected.

Table 1: Hypothetical Electrochemical Data for 1,4-Phenanthrenedione (Note: These values are illustrative, based on typical quinone behavior and data from related compounds for educational purposes.)

| Parameter | First Redox Couple | Second Redox Couple |

| Anodic Peak Potential (Epa) | -0.75 V | -1.25 V |

| Cathodic Peak Potential (Epc) | -0.82 V | -1.33 V |

| Formal Potential (E°') | -0.785 V | -1.29 V |

| Peak Separation (ΔEp) | 70 mV | 80 mV |

| Peak Current Ratio (ipa/ipc) | ~1.0 | ~1.0 |

-

Formal Potential (E°'): Calculated as (Epa + Epc)/2, it represents the standard redox potential of the couple.

-

Peak Separation (ΔEp): For a reversible one-electron process, ΔEp is theoretically 59/n mV (where n=number of electrons) at room temperature.[10] Values close to this suggest fast electron transfer kinetics.

-

Peak Current Ratio (ipa/ipc): A ratio of ~1 indicates that the electrochemically generated species is stable on the timescale of the experiment.[10] Deviations from unity can suggest follow-up chemical reactions.

Potential Applications in Energy Storage and Electrocatalysis

The ability of phenanthrenequinones to undergo stable redox cycling makes them attractive candidates for advanced applications.

-

Organic Electrode Materials: Quinone-based compounds are being actively researched as cathode materials for lithium-ion and other metal-ion batteries.[13] Their multi-electron redox capability can lead to high specific capacities. For example, derivatives of 9,10-phenanthrenequinone have been shown to function as high-capacity cathode materials.[13][14] The specific redox potentials of 1,4-Phenanthrenedione will determine its operating voltage and suitability for different battery chemistries.

-

Electrocatalysis: The redox activity of quinones can be harnessed to catalyze important chemical reactions. They can act as redox mediators, facilitating electron transfer between an electrode and a substrate.[15] This is particularly relevant in the development of fuel cells and sensors.[7] For instance, the two-electron reduction of oxygen to hydrogen peroxide, a valuable chemical, is an area where quinone-like molecules could replace energy-intensive industrial processes.[7]

Conclusion

1,4-Phenanthrenedione is a molecule with significant, albeit largely unexplored, electrochemical potential. Its core reactivity is defined by the two-electron redox chemistry of its quinone functionality. Through rigorous and systematic characterization using techniques like cyclic voltammetry, as detailed in this guide, researchers can elucidate its fundamental properties, including redox potentials and electron transfer kinetics. This knowledge is the critical first step toward designing and implementing 1,4-Phenanthrenedione and its derivatives in next-generation energy storage systems, catalytic processes, and novel electronic materials.

References

-

Wilkinson, D., Cioncoloni, G., Symes, M. D., & Bucher, G. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Advances, 10(62), 38004–38012. Available at: [Link]

-

Kissinger, P. T., & Heineman, W. R. (1983). Cyclic voltammetry. Journal of Chemical Education, 60(9), 702. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98574, 1,4-Phenanthrenequinone. Available at: [Link]

-

Wilkinson, D., Cioncoloni, G., Symes, M. D., & Bucher, G. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. ResearchGate. Available at: [Link]

-

Kuznetsov, V. V., et al. (2022). Electrosynthesis of Pyrenediones on Carbon Nanotube Electrodes for Efficient Electron Transfer with FAD-dependent Glucose Dehydrogenase in Biofuel Cell Anodes. ResearchGate. Available at: [Link]

-

Porat, D., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6763, 9,10-Phenanthrenedione. Available at: [Link]

-

Liu, Y., et al. (2021). 1,4-Phenylene diisocyanate (PPDI)-containing low H2O/HF and multi-functional electrolyte for LiNi0·6Co0·2Mn0·2O2/graphite batteries with enhanced performances. ResearchGate. Available at: [Link]

-

Jaramillo Group, Stanford University. (n.d.). Electrocatalysis. Available at: [Link]

-

Wang, H., et al. (2018). Two Phenanthrenequinone-Based Compound Cathode Materials for Lithium Ion Batteries. Journal of The Electrochemical Society, 165(7), A1574-A1577. Available at: [Link]

-

Jeremias, S., et al. (2020). Redox Mechanisms in Li and Mg Batteries Containing Poly(phenanthrene quinone)/Graphene Cathodes using Operando ATR-IR Spectroscopy. ChemSusChem, 13(17), 4479-4485. Available at: [Link]

-

Nishiyama, K., et al. (2020). Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B. The Journal of Toxicological Sciences, 45(6), 349-363. Available at: [Link]

-

Wilkinson, D., Cioncoloni, G., Symes, M. D., & Bucher, G. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. RSC Advances. Available at: [Link]

-

Penning, T. M. (2017). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. Chemical Research in Toxicology, 30(9), 1645-1655. Available at: [Link]

-

Wilkinson, D., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2023). Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. Molecules, 28(1), 353. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 995, Phenanthrene. Available at: [Link]

- Liu, G., et al. (2020). Carbon materials for improving performance of lead acid batteries. Google Patents.

Sources

- 1. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Phenanthrenequinone | C14H8O2 | CID 98574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jaramillo Group [jaramillogroup.stanford.edu]

- 8. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06519F [pubs.rsc.org]

- 9. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. ossila.com [ossila.com]

- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Redox Mechanisms in Li and Mg Batteries Containing Poly(phenanthrene quinone)/Graphene Cathodes using Operando ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Theoretical Framework for Elucidating the Electronic Structure of 1,4-Phenanthrenedione

An In-Depth Technical Guide

Abstract

1,4-Phenanthrenedione, a polycyclic aromatic quinone, is a molecule of significant interest due to the unique electrochemical and photochemical properties conferred by its fused ring system and electrophilic carbonyl groups.[1][2] Understanding its electronic structure is paramount for harnessing its potential in diverse fields, including organic synthesis, the development of novel electrode materials, and as a photosensitizer in therapeutic applications.[1][2] This technical guide provides a comprehensive framework for the theoretical calculation of 1,4-phenanthrenedione's electronic properties using first-principles quantum chemical methods. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and analyze its ground-state geometry, frontier molecular orbitals, electrostatic potential, and electronic absorption spectra. The methodologies and insights presented herein serve as a robust protocol for researchers aiming to computationally explore the reactivity and photophysical behavior of this important molecular scaffold.

Foundational Principles: Why Computational Chemistry?

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives, like quinones, represent a vast class of molecules with applications ranging from organic electronics to environmental science.[3][4][5] Experimental characterization provides essential data, but theoretical calculations offer a deeper, atomistic understanding of the underlying electronic behavior that governs molecular properties. Computational chemistry, particularly DFT, serves as a powerful predictive tool that complements laboratory studies.[6] It allows for the exploration of molecular properties that may be difficult or impossible to measure directly, providing insights into reaction mechanisms, chemical reactivity, and the nature of excited states.[7][8]

Density Functional Theory (DFT) as the Core Engine

DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, especially for medium to large-sized molecules like 1,4-phenanthrenedione.[4] The central tenet of DFT is that the ground-state electronic energy of a system is a unique functional of its electron density. By choosing an appropriate functional and basis set, we can solve the Kohn-Sham equations to obtain the molecule's energy, optimized geometry, and other electronic properties.

-

Functionals: The choice of the exchange-correlation functional is critical. For polycyclic aromatic systems, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for geometries and electronic properties.[4][9] More modern, range-separated hybrid functionals such as M06-2X are also highly effective, particularly for systems where non-covalent interactions or complex electronic effects are at play.[10][11]

-

Basis Sets: The basis set is the set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-31G(d) are often sufficient for initial geometry optimizations, while larger, more flexible basis sets such as 6-311++G(d,p) are recommended for final, high-accuracy single-point energy calculations and the computation of subtle electronic properties.[9][11]

Key Electronic Descriptors

Our theoretical investigation will focus on several key descriptors that provide a comprehensive picture of 1,4-phenanthrenedione's electronic character:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[12]

-

HOMO Energy: Correlates with the molecule's ability to donate electrons (nucleophilicity).

-

LUMO Energy: Correlates with the molecule's ability to accept electrons (electrophilicity).[8]

-

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[7][12] A smaller gap suggests the molecule is more easily excitable and generally more reactive.[8][12]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions of a molecule, providing a powerful guide to predicting intermolecular interactions and sites of chemical attack.

-

Electronic Transitions (TD-DFT): To understand the molecule's interaction with light, Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excited states. This allows for the simulation of the UV-Vis absorption spectrum, providing the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*).[13]

Experimental Protocol: A Validated Computational Workflow

This section outlines a step-by-step, self-validating protocol for the theoretical analysis of 1,4-phenanthrenedione. The use of a trusted computational chemistry software package such as Gaussian, ORCA, or GAMESS is assumed.[11]

Step 1: Initial Structure Generation

The first step is to build the 3D structure of 1,4-phenanthrenedione. This can be done using any molecular editor (e.g., GaussView, Avogadro, ChemDraw). The standard IUPAC numbering for phenanthrene should be followed to ensure consistency.

Step 2: Ground-State Geometry Optimization

The initial structure is a mere guess. We must find the lowest energy conformation through geometry optimization.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-31G(d).

-

Causality: This level of theory is robust for obtaining a reliable equilibrium geometry for organic molecules without excessive computational expense.[13] The optimization algorithm systematically alters the atomic coordinates to find a point on the potential energy surface where the net forces on all atoms are effectively zero.

Step 3: Vibrational Frequency Analysis

To validate the optimized structure, a frequency calculation must be performed at the same level of theory.

-

Purpose: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[13] Second, it provides the zero-point vibrational energy (ZPVE) correction for the total electronic energy.

-

Self-Validation: If any imaginary frequencies are found, it indicates that the structure is a transition state, not a minimum. The geometry must then be perturbed along the imaginary frequency's vibrational mode and re-optimized.

Step 4: High-Accuracy Single-Point Energy and Property Calculation

With a validated geometry, more accurate electronic properties can be calculated using a more robust basis set.

-

Method: DFT.

-

Functional: B3LYP or M06-2X.

-

Basis Set: 6-311++G(d,p).

-

Properties: Request calculation of molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) charges, and the molecular electrostatic potential (MEP).

-

Causality: The larger basis set provides a more accurate description of the electron distribution, which is crucial for quantitative analysis of orbital energies and charge distribution.

Step 5: Excited-State Calculations for UV-Vis Spectrum

To simulate the electronic spectrum, TD-DFT calculations are performed on the optimized ground-state geometry.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional/Basis Set: B3LYP/6-311++G(d,p).

-

Solvation Model: Incorporate a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions (e.g., in ethanol or acetonitrile).[13] This is critical as solvent polarity can significantly influence electronic transition energies.

-

Output: The calculation will yield vertical excitation energies, oscillator strengths (which correlate to peak intensity), and the primary orbital contributions for each transition.

Diagram of the Computational Workflow

Caption: A validated workflow for the theoretical calculation of 1,4-phenanthrenedione's electronic properties.

Anticipated Results and Scientific Discussion

While this guide does not generate new research data, we can synthesize the expected outcomes based on established principles and literature on similar quinone and PAH systems.[10][14][15]

Molecular Geometry

The optimized structure of 1,4-phenanthrenedione is expected to be largely planar due to its aromatic nature. Minor deviations from planarity may occur around the carbonyl groups. Key geometric parameters, such as the C=O bond lengths and the bond lengths within the fused rings, can be compared with experimental crystallographic data, if available, to further validate the chosen level of theory.

| Parameter | Expected Bond Length (Å) | Parameter | Expected Bond Angle (°) |

| C1=O | ~1.22 - 1.24 | C2-C1-O | ~120 - 122 |

| C4=O | ~1.22 - 1.24 | C3-C4-O | ~120 - 122 |

| C-C (aromatic) | ~1.38 - 1.42 | C-C-C (ring) | ~119 - 121 |

Table 1: Representative theoretical geometric parameters for 1,4-phenanthrenedione.

Frontier Molecular Orbitals and Reactivity

The FMO analysis is central to understanding the molecule's reactivity.

-

HOMO: The highest occupied molecular orbital is anticipated to be a π-orbital delocalized across the phenanthrene carbon framework.

-

LUMO: The lowest unoccupied molecular orbital is expected to have significant contributions from the p-orbitals of the carbonyl carbons and oxygens, forming a π* system. The electrophilic nature of the quinone moiety suggests the LUMO will be localized in this region.[2]

-

HOMO-LUMO Gap: The energy gap is a key determinant of the molecule's electronic transitions and overall stability.[12] A smaller gap compared to the parent phenanthrene hydrocarbon is expected due to the electron-withdrawing nature of the quinone functionality.

| Property | Expected Energy (eV) | Implication |

| HOMO Energy | -6.5 to -7.5 | Moderate electron-donating capability |

| LUMO Energy | -3.0 to -4.0 | Strong electron-accepting capability |

| HOMO-LUMO Gap | ~3.0 - 4.0 | Indicates high reactivity and accessibility of excited states |

Table 2: Predicted electronic properties for 1,4-phenanthrenedione.

Diagram of FMO Energy Levels

Caption: Conceptual energy level diagram for the frontier molecular orbitals of 1,4-phenanthrenedione.

Molecular Electrostatic Potential (MEP)

The MEP map will visually confirm the molecule's reactivity sites. We expect to see:

-

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl groups. These are the primary sites for nucleophilic attack.

-

Positive Potential (Blue): Distributed around the hydrogen atoms of the aromatic rings. These regions are susceptible to electrophilic interactions.

Simulated UV-Vis Spectrum

1,4-Phenanthrenedione is a yellow to orange solid, indicating absorption in the blue-violet region of the visible spectrum.[2] TD-DFT calculations are expected to predict several key electronic transitions:

-

A lower-energy absorption band corresponding to an n→π * transition. This involves the excitation of an electron from a non-bonding lone pair orbital on one of the oxygen atoms to the LUMO (a π* orbital).

-

Higher-energy, more intense absorption bands corresponding to π→π * transitions within the aromatic system.

Conclusion

The theoretical framework presented in this guide provides a comprehensive and scientifically rigorous approach to characterizing the electronic structure of 1,4-phenanthrenedione. By systematically applying DFT and TD-DFT methods, researchers can gain profound insights into the molecule's geometry, stability, reactivity, and photophysical properties. These computational predictions are invaluable for rationalizing experimental observations and for the intelligent design of new molecules based on the phenanthrenequinone scaffold for advanced applications in materials science and medicinal chemistry.

References

- DFT calculations guide the design of dual-responsive molecule 9,10-phenanthrenequinone-sydnone. Chemical Communications (RSC Publishing).

- DFT calculations guide the design of dual-responsive molecule 9,10-phenanthrenequinone-sydnone | Request PDF. ResearchGate.

- DFT calculations guide the design of dual-responsive molecule 9,10-phenanthrenequinone-sydnone. RSC Publishing.

- DFT calculations guide the design of dual-responsive molecule 9,10-phenanthrenequinone-sydnone. Chemical Communications (RSC Publishing), DOI:10.1039/D5CC00819K.

- CAS 569-15-3: 1,4-Phenanthrenequinone. CymitQuimica.

- Photophysical studies of 9,10-phenanthrenequinones. ResearchGate.

- 1,4-Phenanthrenequinone | C14H8O2 | CID 98574. PubChem, NIH.

- ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. PMC, NIH.

- The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... ResearchGate.

- Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. NIH.

- The COMPAS Project: A Computational Database of Polycyclic Aromatic Systems. Phase 1: cata-condensed Polybenzenoid Hydrocarbons. ChemRxiv.

- The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study. arXiv.

- Student Research Symposium: A Computational Study of Substituted Polycyclic Aromatic Hydrocarbons (PAHs). DigitalCommons@USU.

- HOMO and LUMO. Wikipedia.

- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.

- Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10). PMC, NIH.

- Theoretical Deep Dive into the Electronic Structure of 1-Phenylanthracene. Benchchem.

- Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. ResearchGate.

- Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone. ResearchGate.

- (PDF) Synthesis, crystal structure, and spectra of 9( E )-phenanthrene-9,10-dione[(1 Z )-3,3-dimethyl-3,4-dihydroisoquinolin-1(2 H )-ylidene]hydrazone and its cation-anion complex with copper(I) bromide. ResearchGate.

Sources

- 1. DFT calculations guide the design of dual-responsive molecule 9,10-phenanthrenequinone-sydnone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. CAS 569-15-3: 1,4-Phenanthrenequinone | CymitQuimica [cymitquimica.com]

- 3. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. [1905.01839] The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study [arxiv.org]

- 6. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Infrared Study of Electron-bombarded Phenanthrene (C14H10)/Para-H2 Matrices: Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DFT calculations guide the design of dual-responsive molecule 9,10-phenanthrenequinone-sydnone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. DigitalCommons@USU - Student Research Symposium: A Computational Study of Substituted Polycyclic Aromatic Hydrocarbons (PAHs) [digitalcommons.usu.edu]

- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1,4-Phenanthrenedione: A Study in Regiochemical Control

This guide provides an in-depth technical exploration of the synthetic methodologies for 1,4-phenanthrenedione. For researchers and professionals in drug development, understanding the synthesis of specific polycyclic aromatic hydrocarbon (PAH) quinones is crucial. Unlike its well-known isomer, 9,10-phenanthrenedione, the 1,4-dione cannot be synthesized by direct oxidation of the parent phenanthrene. This guide delves into the chemical principles dictating this regioselectivity and details the targeted strategies required to access this specific isomer, offering a case study in the challenges and elegant solutions of modern organic synthesis.

The Challenge of Regioselectivity: Why Direct Oxidation Fails

The history of phenanthrene chemistry is dominated by reactions at its 9 and 10 positions. This region, often termed the "K-region," possesses the highest electron density and bond localization, resembling an isolated double bond more than the other bonds in the aromatic system. Consequently, it is the primary site for electrophilic attack, reduction, and, most importantly, oxidation.

Classical oxidation of phenanthrene, a reaction known for over a century, employs strong oxidizing agents like chromic acid or potassium dichromate in an acidic medium.[1][2] This robust and high-yielding process exclusively produces 9,10-phenanthrenedione.[1][3] The reaction proceeds because the C9-C10 bond is the most reactive site on the phenanthrene nucleus. Any attempt to force oxidation at other positions under these conditions leads to over-oxidation and ring cleavage, yielding products like diphenic acid.[4]

This inherent reactivity profile means that the synthesis of the 1,4-phenanthrenedione isomer is not a matter of optimizing conditions on the parent molecule but requires a fundamental shift in strategy. The synthetic design must circumvent the reactivity of the K-region and build the desired oxygenation pattern through precursor-directed methods.

Figure 1. Outcome of the direct oxidation of phenanthrene.

Primary Synthetic Pathway: Oxidation of Phenolic Precursors

The most reliable and chemically sound method for preparing p-quinones is the oxidation of the corresponding hydroquinones or p-phenols. This strategy shifts the challenge from controlling the regioselectivity of an aromatic oxidation to the synthesis of an appropriately substituted precursor.

The Teuber Reaction: Selective Oxidation with Fremy's Salt

The Teuber reaction is a cornerstone of quinone synthesis, valued for its mild conditions and high selectivity in oxidizing phenols and anilines.[5][6] The reagent, potassium nitrosodisulfonate, commonly known as Fremy's salt, is a stable inorganic radical that effects a clean conversion of phenols to quinones, often in high yield.[5][7]

The key to synthesizing 1,4-phenanthrenedione is the availability of its precursor, 1-hydroxyphenanthrene (phenanthren-1-ol).[8] While this precursor is a known human metabolite of phenanthrene, its own synthesis is a non-trivial prerequisite.[8] Once obtained, its oxidation with Fremy's salt provides a direct route to the target dione.

Causality of the Teuber Reaction: The mechanism involves the abstraction of a hydrogen atom from the phenolic hydroxyl group by the Fremy's salt radical. This generates a phenoxy radical, which is stabilized by resonance. A second molecule of Fremy's salt then attacks the phenoxy radical, typically at the para position, leading to an intermediate that collapses to form the quinone.[5] This mechanism inherently favors the formation of p-quinones from phenols where the para position is unsubstituted.

Figure 2. Simplified workflow of the Teuber reaction.

Experimental Protocol: Teuber Oxidation of 1-Hydroxyphenanthrene

The following is a representative protocol adapted from the well-established Teuber reaction for similar phenolic substrates.[6] All operations involving Fremy's salt should be conducted with care in a well-ventilated fume hood.

Step 1: Preparation of Reagent Solution

-

In a large vessel (e.g., a 2 L separatory funnel), prepare a buffer solution by dissolving sodium dihydrogen phosphate (e.g., 8 g) in deionized water (2.5 L).

-

To this buffered solution, add two molar equivalents of Fremy's salt (dipotassium nitrosodisulfonate) relative to the substrate. Agitate the mixture until the purple inorganic radical is fully dissolved.

Step 2: Substrate Addition

-

Dissolve one molar equivalent of 1-hydroxyphenanthrene[8][9] in a suitable organic solvent that is immiscible with the aqueous buffer, such as diethyl ether or dichloromethane (e.g., 200 mL).

-

Quickly add the solution of 1-hydroxyphenanthrene to the aqueous Fremy's salt solution.

Step 3: Reaction

-

Shake the two-phase mixture vigorously for approximately 20-30 minutes. The progress of the reaction can be monitored by the color change of the aqueous layer from purple to reddish-brown.

-

The reaction is typically complete when the purple color has been fully discharged.

Step 4: Workup and Isolation

-

Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

-

Combine the organic extracts and wash them sequentially with water, 1 M HCl, and finally a saturated brine solution.

-

Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature (<30 °C) to prevent product degradation or dimerization.

Step 5: Purification

-

The crude 1,4-phenanthrenedione can be purified by column chromatography on silica gel or by careful recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Alternative Pathway: Rearrangement from an Unstable Bay-Quinone

An alternative, albeit less preparatively useful, route to the 1,4-phenanthrenedione scaffold has been observed during attempts to synthesize the highly strained 4,5-phenanthrenedione isomer.[10] This isomer, known as a "bay-quinone," suffers from severe steric repulsion between the two carbonyl groups forced into close proximity in the bay region of the molecule.

When the precursor 4,5-dihydroxyphenanthrene is treated with various oxidants (such as lead(IV) oxide or even Fremy's salt), the expected 4,5-dione is not isolated. Instead, the reaction yields either intractable tars from decomposition or, significantly, derivatives of the rearranged and more stable 1,4-phenanthrenedione.[10]

Causality of Rearrangement: This outcome is a powerful illustration of thermodynamic control. The high strain energy of the 4,5-dione provides a strong driving force for rearrangement to a less strained isomeric form. The 1,4-dione, with its quinone system located on a terminal ring, is a much more stable arrangement. While the precise mechanism of this rearrangement is complex, it highlights the instability of the 4,5-dione intermediate, which serves as a transient species en route to other products.

Figure 3. Fate of the unstable 4,5-phenanthrenedione intermediate.

Comparative Summary and Future Outlook

The synthesis of phenanthrene-based quinones is a tale of two distinct strategies dictated by the target's regiochemistry. The table below summarizes the fundamental differences in approach.

| Feature | 9,10-Phenanthrenedione Synthesis | 1,4-Phenanthrenedione Synthesis |

| Starting Material | Phenanthrene | 1-Hydroxyphenanthrene |

| Key Reagent | Strong Oxidant (e.g., CrO₃, H₂SO₄) | Mild, Selective Oxidant (Fremy's Salt) |

| Core Principle | Direct oxidation of the most reactive bond (C9-C10 K-region).[2] | Precursor-directed synthesis; oxidation of a pre-installed phenol group.[5][6] |

| Regiocontrol | Inherent to the substrate's electronics. | Dictated by the position of the hydroxyl group on the precursor. |

| Yield | Generally high (e.g., >90% reported under optimized conditions).[3] | Moderate to good, dependent on precursor synthesis. |

Looking forward, modern synthetic methods could provide novel entries to the required precursors. Palladium-catalyzed cross-coupling and C-H activation reactions, for instance, offer powerful tools for constructing highly substituted phenanthrene skeletons.[11][12] A future strategy could involve a convergent synthesis that builds a 1,4-dioxygenated phenanthrene (e.g., 1,4-dimethoxyphenanthrene) via these advanced methods, followed by deprotection and oxidation to furnish the final 1,4-dione. Such an approach would offer greater flexibility and may allow access to a wider range of substituted 1,4-phenanthrenedione derivatives for use in materials science and drug discovery.

References

-

Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? RSC Publishing. (2020-10-15). Available from: [Link]

-

Method of preparation of Phenanthrene. Pharmacareerinsider. (2024-03-06). Available from: [Link]

- CN103373893A - Preparation method of phenanthrene compounds. Google Patents.

-

PHENANTHRENE Method of Preparations 1. Haworth synthesis. Gyan Sanchay. Available from: [Link]

-

phenanthrenequinone. Organic Syntheses Procedure. Available from: [Link]

-

A Simple Synthesis of Phenanthrene. ResearchGate. Available from: [Link]

-

A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. National Institutes of Health. (2019-01-31). Available from: [Link]

-

Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids. PubMed. Available from: [Link]

-

Phenanthrene, 9,10-dimethoxy. Organic Syntheses Procedure. Available from: [Link]

-

Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP. ResearchGate. (2013-05-14). Available from: [Link]

-

Phenanthrene synthesis. Química Organica.org. Available from: [Link]

-

Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. MDPI. Available from: [Link]

-

OXIDATIONS WITH POTASSIUM NITROSODISULFONATE (FREMY'S RADICAL). THE TEUBER REACTION. Sciencemadness.org. Available from: [Link]

-

Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science Publisher. (2021-06-05). Available from: [Link]

-

1-Hydroxyphenanthrene. Wikipedia. Available from: [Link]

-

Showing metabocard for 1-Hydroxyphenanthrene (HMDB0059797). The Human Metabolome Database. Available from: [Link]

-

Phenanthrene. Wikipedia. Available from: [Link]

-

Fiesers' - Reagents for Organic Synthesis. Available from: [Link]

-

3,5-Cyclohexadiene-1,2-dione, 4,5-dimethyl. Organic Syntheses Procedure. Available from: [Link]

-